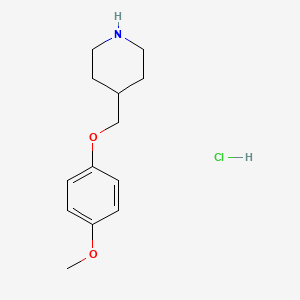

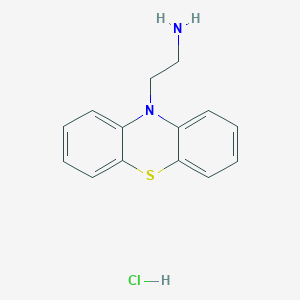

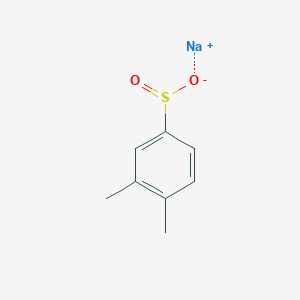

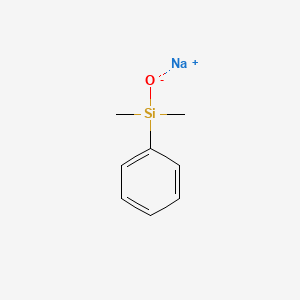

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride, also known as 2-PEA-HCl, is an organic compound used in scientific research. It is an analog of the neurotransmitter dopamine and acts as a dopamine receptor agonist. It is widely used in neuroscience research to study the effects of dopamine on the brain and behavior.

科学的研究の応用

Antioxidant and Pharmacological Activities

Phenothiazine derivatives, especially those substituted in the 2 and 10 positions, have been explored for their antioxidant and pharmacological activities. These compounds are known for their extensive use in psychiatry as tranquilizers and neuroleptics but also have applications in material science and biochemistry as markers for proteins and DNA. A study by Narule, Gaidhane, and Gaidhane (2015) developed substituted 2-[phenothiazinyl-8-(propane-1-one)] pyrroles through a microwave-mediated synthesis, indicating the potential for antioxidant activity and pharmacological benefits (Narule, Gaidhane, & Gaidhane, 2015).

Antimicrobial Activities

The combination of thiazolidinones and phenothiazines has led to the synthesis of compounds with significant antimicrobial properties. Salvi et al. (2009) synthesized derivatives that demonstrated notable bacterial and fungal growth inhibition, showcasing the therapeutic potential of these compounds in addressing microbial infections (Salvi et al., 2009).

Antibacterial Activity

Phenothiazine derivatives also exhibit antibacterial activity, a property that is crucial for developing new antimicrobial agents. Vasudha et al. (2016) synthesized phenothiazine-3-sulfonate derivatives and screened them for biological activity, finding them to have good antibacterial properties (Vasudha, Rao, Reddy, & Baru, 2016).

Anticancer Activities

The potential of phenothiazine derivatives in anticancer therapy has been explored, with certain compounds showing high activity against cancer cell lines. Ahmed et al. (2018) conducted a study on the synthesis of phenothiazine derivatives and their evaluation against breast cancer cell lines, revealing significant anticancer activity (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Solar Energy Conversion

Phenothiazine-based dyes have been investigated for their application in dye-sensitized solar cells (DSSCs), a type of photovoltaic technology. These dyes, due to their strong donor character and ability to suppress molecular aggregation, are pivotal in light harvesting and electron injection, contributing to the efficiency of DSSCs. Huang, Meier, and Cao (2016) reviewed the scientific progress in phenothiazine-based DSSCs, highlighting the relationship between molecular structure and photoelectric conversion properties (Huang, Meier, & Cao, 2016).

特性

IUPAC Name |

2-phenothiazin-10-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16;/h1-8H,9-10,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVBLPLCRGKRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638959 |

Source

|

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride | |

CAS RN |

50971-79-4 |

Source

|

| Record name | 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)

![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)